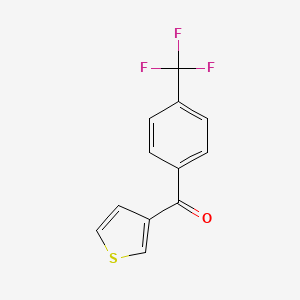

3-(4-Trifluoromethylbenzoyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

thiophen-3-yl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3OS/c13-12(14,15)10-3-1-8(2-4-10)11(16)9-5-6-17-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGQMPOWWKQBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CSC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641849 | |

| Record name | (Thiophen-3-yl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879218-18-5 | |

| Record name | (Thiophen-3-yl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to the 3-(4-Trifluoromethylbenzoyl)thiophene Core

These methods focus on introducing the 4-trifluoromethylbenzoyl group onto a thiophene (B33073) scaffold.

Acylation Reactions (e.g., Friedel-Crafts)

The Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring. However, the direct acylation of unsubstituted thiophene with 4-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, predominantly yields the 2-acylated product. This high regioselectivity for the 2-position is due to the greater stabilization of the cationic intermediate formed upon electrophilic attack at this position. tandfonline.comchemrxiv.orgrsc.orgrsc.org

To achieve acylation at the 3-position, a blocking group strategy can be employed. This involves the introduction of a removable group at the 2-position of the thiophene ring to direct the incoming acyl group to the 3-position. Silyl (B83357) groups, for instance, can serve as effective blocking groups that can be subsequently removed under specific conditions.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Silylation | Thiophene, n-BuLi, then a silyl chloride (e.g., TBDMSCl) | Introduction of a blocking group at the 2-position. |

| 2 | Friedel-Crafts Acylation | 2-Silylthiophene, 4-Trifluoromethylbenzoyl chloride, Lewis Acid (e.g., AlCl₃) | Acylation at the sterically less hindered 3-position. |

| 3 | Desilylation | Fluoride (B91410) source (e.g., TBAF) or acid | Removal of the blocking group to yield the final product. |

Palladium-Catalyzed Cross-Coupling Strategies for Thienyl Ketones

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for the formation of carbon-carbon bonds and are well-suited for the synthesis of aryl-thienyl ketones. Two prominent strategies in this category are the Suzuki-Miyaura coupling and the Stille coupling.

A plausible and efficient route to this compound involves the Stille coupling of a 3-thienyl organostannane derivative with 4-trifluoromethylbenzoyl chloride. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium(0) complex.

The synthesis of the required 3-(tributylstannyl)thiophene can be achieved from 3-bromothiophene (B43185). 3-Bromothiophene itself is prepared from thiophene through a multi-step process involving bromination to 2,3,5-tribromothiophene, followed by selective debromination. orgsyn.orgwikipedia.orggoogle.comscispace.com The 3-bromothiophene is then converted to 3-lithiothiophene by reaction with a strong base like n-butyllithium, which upon quenching with tributyltin chloride, yields the desired organostannane.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| 3-(Tributylstannyl)thiophene | 4-Trifluoromethylbenzoyl chloride | Pd(PPh₃)₄ | Toluene, reflux | This compound |

Alternatively, a Suzuki-Miyaura coupling can be employed. This would involve the reaction of a 3-thienylboronic acid or its ester with 4-trifluoromethylbenzoyl chloride. The synthesis of 3-thienylboronic acid can be achieved from 3-bromothiophene via lithiation followed by reaction with a trialkyl borate.

Intramolecular Wittig Reactions

The Wittig reaction is a well-established method for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. While the intramolecular version of this reaction is a powerful tool for the construction of cyclic and heterocyclic systems, its direct application to the synthesis of a pre-formed aryl-thienyl ketone like this compound is not straightforward. This methodology is primarily a ring-forming strategy. It could be envisioned as a route to a thiophene ring bearing substituents that could be later converted to the target molecule, but it is not a direct method for the final acylation step.

Ring-Forming Reactions for Thiophene Derivatives

These strategies involve the construction of the thiophene ring itself with the necessary precursors to arrive at the final product.

Paal Thiophene Synthesis and its Variations

The Paal-Knorr thiophene synthesis is a condensation reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form a substituted thiophene. organic-chemistry.orggoogle.com To synthesize this compound via this route, the required precursor would be a 1,4-dicarbonyl compound bearing the 4-trifluoromethylphenyl group and a latent thiophene-3-yl moiety. A potential precursor could be 1-(4-(trifluoromethyl)phenyl)-4-(thiophen-3-yl)butane-1,4-dione. The synthesis of such a specific 1,4-dione can be challenging. researchgate.net

Fiesselmann Thiophene Synthesis for Thiophene Carboxylates

The Fiesselmann thiophene synthesis is a versatile method for the preparation of substituted thiophenes, typically yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid esters. orgsyn.orgtandfonline.com To utilize this method for the synthesis of this compound, a multi-step sequence would be necessary.

The initial product of the Fiesselmann synthesis would require both dehydroxylation and decarboxylation, followed by the introduction of the 4-trifluoromethylbenzoyl group. The dehydroxylation of the 3-hydroxythiophene can be a non-trivial step, as the hydroxyl group has phenolic character. rsc.org One potential approach involves the reduction of the tautomeric thiophen-3(2H)-one. The decarboxylation of the 2-carboxylic acid can be achieved thermally or under acidic or basic conditions. youtube.comnih.govcore.ac.uk Following the removal of these functional groups, the resulting thiophene would then need to be acylated, likely via a cross-coupling reaction as described in section 2.1.2, to avoid the regioselectivity issues of a direct Friedel-Crafts acylation.

| Starting Materials | Intermediate Product | Subsequent Steps |

| α,β-acetylenic ester, thioglycolic acid ester | 3-Hydroxy-2-thiophenecarboxylic acid derivative | Dehydroxylation, Decarboxylation, Acylation |

Gewald Aminothiophene Synthesis and Related Condensations

The Gewald reaction is a powerful and versatile one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. arkat-usa.orgorganic-chemistry.orgwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or another active methylene (B1212753) nitrile) in the presence of elemental sulfur and a basic catalyst, such as an amine (e.g., diethylamine (B46881) or morpholine). researchgate.net

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. wikipedia.orgchemrxiv.org This is followed by the addition of elemental sulfur at the α-position of the nitrile. wikipedia.orgchemrxiv.org The resulting intermediate undergoes cyclization via nucleophilic attack of the sulfur anion onto the cyano group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product. wikipedia.org

While the direct synthesis of this compound via the Gewald reaction is not typical, this method is crucial for preparing highly functionalized thiophene precursors. For instance, a ketone bearing the 4-(trifluoromethyl)benzoyl group could be reacted with an active methylene compound and sulfur. More commonly, the resulting 2-aminothiophene serves as a versatile building block, where the amino group can be removed or transformed in subsequent steps to achieve the desired 3-acylthiophene structure. nih.govresearchgate.net Modified versions of the Gewald reaction, including those performed under microwave irradiation, have been shown to improve reaction yields and reduce reaction times. organic-chemistry.orgwikipedia.org

Table 1: Overview of the Gewald Aminothiophene Synthesis

| Component | Role in Reaction | Example |

| Carbonyl Compound | Provides C4 and C5 of the thiophene ring | Ketones, Aldehydes |

| Active Methylene Nitrile | Provides C2, C3, and the amino group | α-Cyanoesters, Malononitrile (B47326) |

| Elemental Sulfur (S₈) | Source of the thiophene sulfur atom | Elemental Sulfur |

| Base Catalyst | Promotes condensation and cyclization | Triethylamine, Piperidine (B6355638), Morpholine |

Cyclization Reactions with Elemental Sulfur and Active Methylene Reagents

Beyond the specific conditions of the Gewald reaction, a broader class of cyclization reactions utilizes elemental sulfur and active methylene reagents to construct the thiophene ring. These methods provide a direct route to various thiophene derivatives. One such approach involves the reaction of 1,3-diynes with elemental sulfur and a base like sodium tert-butoxide, which enables a single-step synthesis of substituted thiophenes. organic-chemistry.org

Another strategy involves the conversion of pyridines into thiophenes. In this skeletal editing approach, 2-arylpyridines are first transformed into ring-opened aza-triene Zincke ketone structures. researchgate.netnih.gov Subsequent treatment with elemental sulfur affords 2-aroylthiophene products under mild and neutral conditions. researchgate.netnih.gov This method highlights the amphiphilic character of octasulfur (S₈) in reacting with the dienamine intermediate to facilitate cyclization. researchgate.net These methodologies underscore the utility of elemental sulfur as a key reagent for building the thiophene core from diverse acyclic and heterocyclic precursors. organic-chemistry.org

Vilsmeier-Haack Reaction in Thiophene Ring Formation

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org

In the context of thiophene synthesis, the Vilsmeier-Haack reaction can be used in several ways. It can functionalize a pre-existing thiophene ring, for example, by introducing a formyl group which can then be elaborated. researchgate.net More significantly, it can be integral to the construction of the thiophene ring itself. For instance, reacting 3-acetyl-2-aminothiophene derivatives with the Vilsmeier-Haack reagent can lead to the formation of fused heterocyclic systems like 4-chlorothieno[2,3-b]pyridines. researchgate.netexlibrisgroup.com The reaction proceeds through an electrophilic substitution of the activated thiophene ring with the Vilsmeier reagent, leading to an iminium ion intermediate that is subsequently hydrolyzed to yield the formylated product or undergoes further cyclization. wikipedia.orgrsc.org This reaction serves as a powerful tool for creating functionalized thiophenes and their fused analogues. ijpcbs.comresearchgate.net

Introduction of Trifluoromethyl and Benzoyl Moieties

Trifluoromethylation Strategies utilizing Trifluoromethyl-α,β-ynones

The introduction of a trifluoromethyl (CF₃) group is a critical step in the synthesis of the target compound. The CF₃ group often enhances properties like metabolic stability and lipophilicity in bioactive molecules. nih.govrsc.org Trifluoromethyl-α,β-ynones (CF₃-ynones) have emerged as valuable building blocks for the synthesis of various trifluoromethylated heterocycles, including thiophenes. researchgate.net

These highly reactive synthons can participate in various cyclization and annulation reactions. For instance, CF₃-ynones can react with suitable sulfur-containing nucleophiles to construct the thiophene ring with the CF₃ group already incorporated. This approach offers a direct and efficient route to trifluoromethylated thiophenes. researchgate.net Alternative strategies for trifluoromethylation include the direct C-H trifluoromethylation of a pre-formed heterocycle using radical sources like sodium trifluoromethanesulfinate. nih.gov Other reagents, such as trifluoromethyl phenyl sulfone, traditionally a nucleophilic source, can act as a trifluoromethyl radical precursor under visible light irradiation. rsc.org

Table 2: Selected Trifluoromethylation Approaches

| Method | Reagent/Precursor | Description |

| Building Block Approach | Trifluoromethyl-α,β-ynones | CF₃-ynones are used as starting materials in cyclization reactions to form the heterocyclic ring directly incorporating the CF₃ group. researchgate.net |

| Direct C-H Trifluoromethylation | Sodium Trifluoromethanesulfinate | A trifluoromethyl radical is generated and reacts directly with C-H bonds on the heterocyclic ring. nih.gov |

| Photoredox Catalysis | Trifluoromethyl Phenyl Sulfone | Visible light promotes a single electron transfer to generate a trifluoromethyl radical for reaction with thiophenols. rsc.org |

| S-Trifluoromethylation | Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) | A photocatalyst mediates the formation of a CF₃ radical, which reacts with thiols to form S-CF₃ bonds. chemistryviews.org |

C-Acylation of Cycloalkanediones with Thiophene Carbonyl Chlorides

The introduction of the benzoyl moiety is typically achieved through an acylation reaction. A common and effective method is the C-acylation of a ketone or a related substrate, such as a β-diketone, with an acyl chloride. organic-chemistry.orgijpras.com The most classical approach for synthesizing 1,3-diketones is the Claisen condensation, which involves the reaction of a ketone with an ester under basic conditions. mdpi.com

In a synthetic strategy for this compound, a thiophene derivative could be acylated with 4-(trifluoromethyl)benzoyl chloride. Alternatively, and more relevant to the subsection title, a pre-formed thiophene carbonyl chloride could be used to acylate a suitable substrate. For instance, the reaction of a thiophene carbonyl chloride with a cycloalkanedione in the presence of a base would yield a β-diketone intermediate. organic-chemistry.org This "soft enolization" and subsequent acylation can be facilitated by reagents like MgBr₂·OEt₂ and an amine base, avoiding the need for pre-forming the enolate. organic-chemistry.org This intermediate can then be further manipulated to yield the final product. The C-acylation of acetylacetone (B45752) or its derivatives with acyl halides is another established route, though it can face competition from O-acylation. ijpras.com

Advanced Cycloaddition Methodologies

Cycloaddition reactions represent a modern and highly efficient strategy for constructing heterocyclic rings with excellent control over regiochemistry and stereochemistry. oxfordsciencetrove.com For the synthesis of thiophenes, [3+2] cycloaddition reactions are particularly valuable. researchgate.net

This approach involves the reaction of a three-atom synthon with a two-atom synthon (a dipolarophile). In the context of thiophene synthesis, a thiocarbonyl ylide can serve as the three-atom component. researchgate.net Thiocarbonyl ylides can be generated in situ, for example, by the fluoride ion-promoted 1,3-desilylation of precursors like chloromethyl trimethylsilylmethyl sulfide. researchgate.net These ylides then react with various α,β-unsaturated compounds (dipolarophiles) to yield substituted dihydro- and tetrahydrothiophenes, which can be subsequently aromatized to form the thiophene ring. researchgate.netresearchgate.net This methodology allows for the synthesis of functionalized thiophenes that may be difficult to access through classical condensation methods. researchgate.net While not a direct route to this compound, it provides a powerful means to construct complex thiophene cores that can be further elaborated to the target molecule.

Chemo- and Regioselective [3+2]-Cycloadditions of Thiocarbonyl Ylides

The [3+2]-cycloaddition reaction involving thiocarbonyl ylides (also known as thiocarbonyl S-methanides) stands as a highly effective method for synthesizing substituted tetrahydrothiophenes, which can serve as precursors to thiophenes. nih.govnih.govscispace.com This reaction involves the addition of a 1,3-dipole (the thiocarbonyl ylide) to a dipolarophile, typically an activated alkene or alkyne, to form a five-membered ring. acs.orgnuph.edu.ua The control of chemoselectivity and regioselectivity is a critical aspect of this methodology.

Thiocarbonyl ylides are transient species generated in situ. One common method for their generation is the fluoride ion-promoted 1,3-desilylation of precursors like chloromethyl trimethylsilylmethyl sulfide. scispace.comnuph.edu.ua Once formed, these ylides react rapidly with electron-deficient dipolarophiles.

The chemoselectivity of the cycloaddition is particularly relevant when the dipolarophile possesses multiple reactive sites, such as both a C=C and a C=O bond. Research has shown that with α,β-unsaturated ketones, the reaction can be directed to either bond. For instance, in the case of (E)-1-aryl-4,4,4-trifluorobut-2-en-1-ones, the [3+2]-cycloaddition with electron-rich thiocarbonyl ylides occurs chemoselectively at the C=C bond. nih.govnih.gov This selectivity is influenced by the electronic properties of the substituents on the dipolarophile.

Regioselectivity arises when the dipolarophile is unsymmetrically substituted, leading to the possibility of two different regioisomeric products. Studies have demonstrated that the cycloaddition of thiocarbonyl S-methanides onto (E)-1-aryl-4,4,4-trifluorobut-2-en-1-ones proceeds with high regioselectivity, yielding trans-3-benzoyl-4-(trifluoromethyl)tetrahydrothiophenes. nih.govnih.gov The resulting tetrahydrothiophene (B86538) ring typically adopts an envelope conformation, often with the sulfur atom as the flap. nih.govnih.gov

The versatility of this method is enhanced by the use of high-pressure conditions, which can improve yields by up to 58% and enable reactions with thermally unstable or sterically hindered substrates under mild conditions. acs.org This approach has expanded the scope of accessible dihydro- and tetrahydrothiophene products, which are valuable intermediates for further chemical transformations. acs.orgnuph.edu.ua

Table 1: Examples of [3+2]-Cycloaddition of Thiocarbonyl Ylides

| Thiocarbonyl Ylide Precursor | Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Chloromethyl trimethylsilylmethyl sulfide | (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one | In situ generation | trans-3-benzoyl-2,2-diphenyl-4-(trifluoromethyl)tetrahydrothiophene | - | nih.govnih.gov |

| 1,1,3,3-Tetramethyl-5-thiaspiro[3.4]octan-2-one precursor | (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one | In situ generation | trans-8-benzoyl-1,1,3,3-tetramethyl-7-trifluoromethyl-5-thiaspiro[3.4]octan-2-one | - | nih.govnih.gov |

| Adamantanethione S-methanide | Cyclohex-2-en-1-one | DMPU, 80 °C, 1 h | Cycloadduct 7 | 40% | acs.org |

1,3-Dipolar Cycloaddition Reactions in Thiophene Synthesis

1,3-Dipolar cycloaddition is a powerful and widely utilized reaction in organic synthesis for constructing five-membered heterocyclic rings. wikipedia.orgnih.gov This reaction class is defined by the interaction of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org It represents a significant pathway for the regio- and stereoselective synthesis of heterocycles, including thiophene derivatives and their precursors. wikipedia.orgisca.me

In the context of thiophene synthesis, this strategy can involve various dipoles and dipolarophiles. While the thiocarbonyl ylides discussed previously are a prime example, other 1,3-dipoles can also be employed to build structures that are later converted to thiophenes. A common approach involves the cycloaddition of azomethine ylides to dipolarophiles containing a thiophene moiety. For example, an efficient three-component reaction between α,β-unsaturated ketones with thiophene substituents, acenaphthenequinone (B41937), and sarcosine (B1681465) generates novel spiropyrrolidine compounds containing a thiophene ring. isca.me This reaction proceeds with good to excellent yields and high chemo- and regioselectivity under mild, one-pot conditions. isca.me

The mechanism of 1,3-dipolar cycloadditions is generally considered to be a concerted pericyclic process, which accounts for the high degree of stereospecificity often observed. frontiersin.org The regioselectivity of the addition is governed by factors including frontier molecular orbital (FMO) theory, steric interactions, and stereoelectronic effects. wikipedia.org

Thiophene derivatives themselves can also act as the dipolarophile in these reactions. Thiophene 1,1-dioxides, which are non-aromatic, serve as effective 2π components (dipolarophiles) in reactions with 1,3-dipoles. utexas.edu Due to the electron-withdrawing nature of the sulfonyl group, they are electron-deficient and react readily with a variety of dipoles. utexas.edu The versatility of these reactions makes them a cornerstone in the synthesis of complex molecules and functionalized heterocyclic systems. acs.orgfrontiersin.org

Table 2: Applications of 1,3-Dipolar Cycloaddition in Thiophene-Related Synthesis

| 1,3-Dipole | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Azomethine ylide (from isatin (B1672199) and sarcosine) | Olefin from Knoevenagel condensation of 2-acetylthiophene | Ionic liquid [bmim]PF6 | Dispiropyrrolidine-bisoxindole with thiophene moiety | frontiersin.org |

| Azomethine ylide (from acenaphthenequinone and sarcosine) | α,β-unsaturated ketones with thiophene substituents | One-pot, catalyst-free | Thiophene-containing spiropyrrolidines | isca.me |

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is an aromatic heterocycle that is generally more reactive towards electrophiles than benzene (B151609). numberanalytics.com This heightened reactivity is due to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (a Wheland intermediate or sigma complex) formed during the substitution process. numberanalytics.comstackexchange.com Electrophilic attack on an unsubstituted thiophene ring preferentially occurs at the C2 and C5 positions (α-positions), as the resulting cationic intermediate can be stabilized by more resonance structures compared to attack at the C3 or C4 positions (β-positions). numberanalytics.comstackexchange.com

In 3-(4-trifluoromethylbenzoyl)thiophene, the substituent at the 3-position is a powerful electron-withdrawing group due to the combined inductive and resonance effects of the carbonyl and the trifluoromethyl moieties. This deactivating group reduces the electron density of the thiophene ring, making it less reactive towards electrophiles compared to unsubstituted thiophene.

The directing influence of the 3-benzoyl group channels incoming electrophiles primarily to the C5 position. The C2 and C4 positions are significantly deactivated because the positive charge in the corresponding sigma complexes would be adjacent to the electron-withdrawing substituent. Attack at the C5 position, however, places the positive charge further away, resulting in a more stable intermediate. For instance, studies on the aroylation of 3-acetylthiophene (B72516) have shown that electrophilic attack occurs at the C5 position. researchgate.net Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound are expected to yield the 5-substituted derivative as the major product.

Transformations Involving the Trifluoromethyl Side Chain

The trifluoromethyl (-CF₃) group is known for its high stability and is generally unreactive under many conditions. However, its strong electron-withdrawing nature significantly influences the reactivity of the attached phenyl ring.

Triflic Acid (TfOH)-Promoted Multichannel Electrophilic Transformations

Trifluoromethanesulfonic acid, commonly known as triflic acid (TfOH), is a superacid renowned for its ability to catalyze a wide range of organic transformations by generating highly reactive electrophilic species. researchgate.netwikipedia.org While the CF₃ group itself is typically inert to direct transformation by TfOH, the acid can promote reactions elsewhere in the molecule, such as intramolecular cyclizations. researchgate.net

In the context of aryl ketones, triflic acid can protonate the carbonyl oxygen, creating a highly electrophilic species. nih.gov This activation can facilitate intramolecular Friedel-Crafts-type reactions, where the activated aryl ketone undergoes cyclization onto an adjacent aromatic ring. nih.gov For this compound, treatment with TfOH under harsh conditions could potentially lead to complex cyclization or rearrangement products, although specific transformations for this substrate are not widely documented. The high protonating power of triflic acid makes it a versatile catalyst for various isomerizations and formations of carbon-carbon bonds. researchgate.net

Reactivity of the Benzoyl Moiety

The benzoyl moiety features a carbonyl group (C=O), which is a primary site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, a characteristic that is further amplified by the electron-withdrawing trifluoromethyl group on the phenyl ring. youtube.comlibretexts.org

Standard carbonyl chemistry can be applied to this moiety. Common transformations include:

Reduction: The ketone can be reduced to a secondary alcohol, 1-(thiophen-3-yl)-1-(4-(trifluoromethyl)phenyl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄). More forceful reduction methods, such as the Wolff-Kishner or Clemmensen reduction, could potentially reduce the carbonyl group completely to a methylene (B1212753) group (-CH₂-).

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the carbonyl carbon to form tertiary alcohols after acidic workup.

Photocycloaddition: In the presence of alkenes like isobutylene, 3-benzoylthiophene (B1295597) can undergo photochemical cycloaddition at the carbonyl group to form oxetane (B1205548) intermediates. cdnsciencepub.com

The reactivity of the carbonyl group allows for the synthesis of a diverse range of derivatives, expanding the molecular complexity from the this compound scaffold.

Metal-Catalyzed Functionalization and Coupling Reactions

Transition metal catalysis, particularly with palladium, offers powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of the thiophene ring at specific positions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for constructing complex molecules. doi.orgyoutube.com Reactions like the Suzuki-Miyaura coupling are highly effective for creating new C-C bonds. researchgate.netnih.gov To utilize these methods on this compound, a halogenated precursor, such as 2-bromo- or 5-bromo-3-(4-trifluoromethylbenzoyl)thiophene, is typically required.

The general scheme for a Suzuki coupling involves the reaction of the halogenated thiophene with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of various aryl, heteroaryl, or vinyl groups at either the C2 or C5 position of the thiophene ring, depending on the starting material.

| Entry | Halogenated Thiophene | Boronic Acid | Catalyst / Ligand | Base | Product |

| 1 | 5-Bromo-3-(R)-thiophene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 5-Phenyl-3-(R)-thiophene |

| 2 | 2-Bromo-3-(R)-thiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-(4-Methylphenyl)-3-(R)-thiophene |

| 3 | 5-Bromo-3-(R)-thiophene | Vinylboronic acid | PdCl₂(dppf) | K₂CO₃ | 5-Vinyl-3-(R)-thiophene |

| R represents the (4-trifluoromethylbenzoyl) group. This table illustrates representative Suzuki coupling reactions based on established methodologies for substituted thiophenes. |

Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials like organohalides. Recent advances have demonstrated the palladium-catalyzed direct C-H alkynylation of thiophenes. nih.govnii.ac.jp A significant challenge with 3-substituted thiophenes is controlling the regioselectivity of the C-H activation between the more sterically accessible C5 position and the electronically favored C2 position. nih.gov

Remarkably, catalyst-controlled regiodivergent methods have been developed that allow for the selective alkynylation of either the C2 or C5 position by carefully choosing the reaction conditions, particularly the palladium catalyst and ligands. nih.govresearchgate.net This provides a powerful method for synthesizing distinct regioisomers from the same starting material. While specific studies on this compound are limited, the principles established for other 3-substituted thiophenes can be applied.

| Target Position | Catalyst | Ligand | Additive/Solvent | Outcome |

| C5-Alkynylation | Pd(OAc)₂ | Ac-Gly-OH | Ag₂CO₃ / Toluene | Selective formation of the 5-alkynyl-3-(R)-thiophene isomer. nih.gov |

| C2-Alkynylation | Pd(OAc)₂ | 3,4,7,8-tetramethyl-1,10-phenanthroline | Ag₂O / Dichloroethane | Selective formation of the 2-alkynyl-3-(R)-thiophene isomer. nih.gov |

| R represents the (4-trifluoromethylbenzoyl) group. This table summarizes catalyst systems that enable regiodivergent C-H alkynylation on 3-substituted thiophenes. |

This catalyst-controlled approach offers a highly efficient and atom-economical route to functionalized alkynylthiophenes, which are valuable intermediates in materials science and medicinal chemistry. nih.govresearchgate.net

Palladium-Catalyzed Direct Arylation of Thiophenes

Palladium-catalyzed direct arylation has become a powerful tool in organic synthesis for forming carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions like Suzuki and Stille couplings. This method involves the direct reaction of a C-H bond with an aryl halide, bypassing the need for pre-functionalized organometallic reagents. In the context of thiophene chemistry, direct C-H arylation is particularly significant for creating complex molecules for materials science and medicinal chemistry.

The reaction typically proceeds via a concerted metalation-deprotonation mechanism. Thiophenes can be selectively arylated at the C2 or C5 positions due to the higher acidity of the protons at these locations. However, achieving regioselectivity can be challenging when both positions are available. The choice of palladium catalyst, ligand, base, and solvent plays a crucial role in controlling the outcome of the reaction. For instance, ligands such as phosphines (e.g., P(o-tol)3) or N-heterocyclic carbenes are often employed to facilitate the catalytic cycle.

A common catalytic system for the direct arylation of thiophenes involves a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand, and a base like potassium carbonate or cesium carbonate. The reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc).

Table 1: Representative Conditions for Palladium-Catalyzed Direct Arylation of Thiophene

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Palladium(II) Acetate (Pd(OAc)2) | Provides the active palladium species for the catalytic cycle. |

| Ligand | Triphenylphosphine (PPh3) | Stabilizes the palladium catalyst and influences its reactivity. |

| Aryl Halide | Aryl bromide or iodide | The source of the aryl group to be coupled with the thiophene. |

| Base | Potassium Carbonate (K2CO3) | Facilitates the C-H bond activation step. |

| Solvent | Dimethylformamide (DMF) | Provides a suitable medium for the reaction to occur. |

| Temperature | 100-150 °C | Provides the necessary energy to overcome the activation barrier. |

This table presents a generalized set of conditions. Specific substrates may require optimization of these parameters.

Oxidation Reactions of Thiophene Derivatives

The oxidation of thiophene derivatives can lead to a variety of products, depending on the oxidant used and the reaction conditions. The sulfur atom in the thiophene ring is susceptible to oxidation, which can result in the formation of thiophene-S-oxides (sulfoxides) and thiophene-S,S-dioxides (sulfones). These oxidized products have different electronic properties compared to the parent thiophene and can be useful intermediates in further synthetic transformations.

Common oxidizing agents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of the sulfur atom reduces the aromaticity of the thiophene ring, making the resulting sulfone behave more like a conjugated diene. This property allows thiophene sulfones to participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex cyclic and bicyclic structures.

Beyond the sulfur atom, substituents on the thiophene ring can also undergo oxidation. For example, a methyl group attached to the thiophene ring can be oxidized to a formyl group (an aldehyde) using reagents like selenium dioxide (SeO2). This transformation is a valuable method for introducing a carbonyl group onto the thiophene ring, which can then be used in subsequent reactions.

Table 2: Oxidation Products of Thiophene Derivatives

| Thiophene Derivative | Oxidizing Agent | Major Product |

|---|---|---|

| Thiophene | m-CPBA (1 equivalent) | Thiophene-S-oxide |

| Thiophene | m-CPBA (2 equivalents) | Thiophene-S,S-dioxide |

The outcome of the oxidation can be influenced by the stoichiometry of the oxidant and the specific reaction conditions.

Knoevenagel Condensation in Thiophene Chemistry

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene group, in the presence of a basic catalyst. In thiophene chemistry, this reaction is widely used to synthesize various derivatives with extended conjugation, which are of interest for their optical and electronic properties.

A typical example involves the reaction of a thiophene-carbaldehyde with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate. The reaction is often catalyzed by a weak base such as piperidine (B6355638) or ammonia. The product of this condensation is a new alkene, where the double bond is conjugated with both the thiophene ring and the electron-withdrawing groups from the active methylene compound.

The versatility of the Knoevenagel condensation allows for the synthesis of a wide range of thiophene-based materials, including dyes, nonlinear optical materials, and organic semiconductors. The specific properties of the final product can be tuned by changing the substituents on the thiophene ring and the nature of the active methylene compound.

Table 3: Example of a Knoevenagel Condensation with a Thiophene Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Thiophene-2-carbaldehyde | Malononitrile | Piperidine | 2-(thiophen-2-ylmethylene)malononitrile |

The choice of catalyst and reaction conditions can affect the yield and purity of the condensation product.

Derivatization and Analog Synthesis

Functionalization of the Thiophene (B33073) Core for Diversification

The thiophene ring in 3-(4-Trifluoromethylbenzoyl)thiophene is susceptible to various functionalization reactions, primarily through electrophilic substitution and metalation. The electron-donating nature of the sulfur atom makes the thiophene ring more reactive than benzene (B151609) towards electrophiles. numberanalytics.compharmaguideline.com The positions most susceptible to attack are C2 and C5.

Common electrophilic substitution reactions applicable to the thiophene core include:

Halogenation: Introduction of bromine or chlorine atoms, typically at the C5 position, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated derivatives are crucial intermediates for cross-coupling reactions.

Nitration: The introduction of a nitro group, which can be subsequently reduced to an amino group, providing a point for further derivatization. numberanalytics.com

Friedel-Crafts Acylation/Alkylation: Although the existing benzoyl group is deactivating, further acylation or alkylation can be achieved under specific conditions, leading to polysubstituted thiophenes. numberanalytics.com

Metalation, typically using strong bases like n-butyllithium, is another powerful strategy. numberanalytics.com This process generates a thienyllithium species, a potent nucleophile that can react with a wide range of electrophiles to introduce diverse substituents. Sequential C-H functionalization can provide access to 2,3,4- and 2,4,5-substituted thiophenes. nih.gov

| Reaction Type | Typical Reagents | Position of Functionalization | Resulting Functional Group |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), Br2 | C5 > C2 | -Br |

| Nitration | HNO3/H2SO4 | C5, C2 | -NO2 |

| Metalation-Alkylation | 1. n-BuLi 2. R-X (Alkyl halide) | C2 or C5 | -R (Alkyl) |

Modifications of the Benzoyl Substituent

The carbonyl group of the benzoyl substituent is a key site for chemical modification. Standard ketone chemistry can be applied to transform this group into a variety of other functionalities.

One potential transformation is the conversion of the ketone into an alkyne. This can be achieved by treating the ketone with phosphorus pentachloride (PCl5) to form a geminal dichloride, followed by dehydrohalogenation. vdoc.pub Other modifications include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This alcohol can then be used in esterification or etherification reactions.

Oxidative Cleavage: Under harsh conditions, the benzoyl group can be cleaved. For instance, oxidation of 2- or 3-benzoylthiophene (B1295597) can yield benzoic acid and thiophenecarboxylic acid. vdoc.pub

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene, allowing for the introduction of various substituted vinyl groups.

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Reduction | NaBH4, LiAlH4 | Secondary Alcohol (-CH(OH)-) |

| Wittig Reaction | Ph3P=CHR (Phosphorus ylide) | Alkene (-C(=CHR)-) |

| Conversion to Alkyne | 1. PCl5 2. Strong base | Alkyne (-C≡C-) |

Synthesis of Polycyclic and Fused Thiophene Systems

This compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve creating new rings attached to the thiophene core.

Several synthetic strategies are employed for this purpose:

Domino Reactions: Multi-step reactions where subsequent transformations occur in a single pot under the same conditions. For example, benzothienyl carbinols can undergo domino reactions with 1,3-dicarbonyls to form cyclopentannulated benzo[b]thiophenes. ccspublishing.org.cn

Palladium-Catalyzed Annulation: Reactions that construct new rings, such as the palladium-catalyzed [2 + 2 + 1] annulation, can be used to forge polycyclic compounds. researchgate.net

Intramolecular Cyclization: Functional groups strategically placed on both the thiophene and benzoyl moieties can undergo intramolecular reactions to form fused rings. For instance, a properly substituted precursor could cyclize to form thieno[3,2-b]indole systems. beilstein-journals.org

Dearomative Cycloaddition: Dearomative [3 + 2] 1,3-dipolar cycloaddition reactions have been developed for nitrobenzothiophenes to create bispiro-compounds. researchgate.net

These methods allow for the creation of diverse polycyclic aromatic compounds containing a thiophene ring, which are of interest for their potential applications in materials science. nih.govresearchgate.net

Construction of Bi- and Terthiophene Scaffolds

Bi- and terthiophene scaffolds are important structural motifs in organic electronics. These can be synthesized from this compound derivatives using metal-catalyzed cross-coupling reactions. The general approach involves first halogenating the thiophene core (as described in section 4.1) and then coupling this halo-thiophene with another thiophene-containing organometallic reagent.

The most common cross-coupling reactions for this purpose are:

Suzuki-Miyaura Coupling: This reaction couples a thienyl halide (e.g., 5-bromo-3-(4-trifluoromethylbenzoyl)thiophene) with a thienylboronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.netunimib.it

Stille Coupling: This involves the reaction of a thienyl halide with a thienyl-organotin compound, also catalyzed by a palladium complex. This method is highly regioselective and tolerant of many functional groups. nih.govacs.org

By performing these coupling reactions sequentially, it is possible to build up well-defined oligothiophenes, such as terthiophenes, with specific connectivity (e.g., head-to-tail). nih.gov

Amide and Carboxamide Derivatives of Thiophene

Amide and carboxamide derivatives of thiophene are a significant class of compounds, often explored for their biological activities. nih.govnih.gov These derivatives can be prepared from this compound through several synthetic routes. One approach involves the conversion of the benzoyl ketone into an amide, for example, through a Beckmann rearrangement of the corresponding oxime.

A more common strategy involves modifying the thiophene ring to include a carboxylic acid, which is then coupled with an amine. For instance, if the C2 or C5 position is functionalized with a carboxyl group, it can be activated (e.g., by conversion to an acyl chloride) and then reacted with an amine to form a thiophene-2-carboxamide or thiophene-5-carboxamide. The synthesis of N-(3-Carbamoylbenzyl)thiophene-2-carboxamide, for example, is achieved by the condensation of thiophene-2-carboxylic acid and 3-carbamoylbenzylamine using coupling agents. Similarly, benzothiophene-2-carbonyl chloride can be reacted with various amines to produce a range of benzothiophene (B83047) carboxamide derivatives. nih.govscispace.comresearchgate.net

Furthermore, methods exist for the direct synthesis of N-trifluoromethyl amides from carboxylic acids or their derivatives, which could be applied to a carboxylated version of the parent compound. escholarship.orgnih.gov

| Precursor | Reaction | Reagents | Product Type |

|---|---|---|---|

| Thiophene-carboxylic acid derivative | Amide coupling | Amine (R-NH2), Coupling agent (e.g., EDCI) | Thiophene carboxamide |

| Thiophene-carbonyl chloride | Acylation | Amine (R-NH2) | Thiophene carboxamide |

| This compound oxime | Beckmann Rearrangement | Acid catalyst (e.g., PPA, H2SO4) | Amide |

Oligomerization and Electrochemical Polymerization of Thiophene Derivatives

Thiophene derivatives are renowned for their ability to form conductive polymers through oligomerization and polymerization. This compound can act as a monomer in these reactions, leading to polymers with potentially interesting electronic and optical properties.

Electrochemical Polymerization: This is a common method for preparing polythiophene films. It involves the anodic oxidation of the thiophene monomer in an appropriate electrolyte solution. researchgate.net The polymerization proceeds via the formation of radical cations, which couple to form dimers, trimers, and eventually a polymer film that deposits on the electrode surface. The oxidation potential required for polymerization depends on the substituents on the thiophene ring. researchgate.netdtic.mil The presence of an electron-withdrawing group like the benzoyl moiety would likely increase the oxidation potential needed for polymerization compared to unsubstituted thiophene. The introduction of a small amount of a co-monomer with a lower oxidation potential, like bithiophene or terthiophene, can significantly increase the rate of polymerization and lower the required applied potentials. dtic.milgoogle.com

Chemical Polymerization: Oxidative chemical polymerization can also be used, employing oxidizing agents like iron(III) chloride (FeCl3). This method is suitable for bulk synthesis of polythiophenes.

The resulting polymers and oligomers can be characterized by various techniques, including cyclic voltammetry, UV-vis spectroscopy, and gel permeation chromatography (GPC), to determine their electrochemical behavior, optical properties, and molecular weight. researchgate.net Copolymers can also be synthesized by polymerizing a mixture of different thiophene monomers, allowing for fine-tuning of the final material's properties. researchgate.netfrontiersin.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum is used to identify the chemical environment, number, and connectivity of protons in a molecule. For 3-(4-Trifluoromethylbenzoyl)thiophene, the spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the trifluoromethyl-substituted phenyl ring.

The protons of the thiophene ring in 3-substituted thiophenes typically appear as a set of three coupled signals in the aromatic region. Based on data for 3-benzoylthiophene (B1295597), the H2 proton is expected to be the most deshielded due to its proximity to the electron-withdrawing carbonyl group and the sulfur atom, appearing as a doublet of doublets or a triplet. The H5 proton, also adjacent to the sulfur, and the H4 proton will also resonate in this region. wiley-vch.deiupac.org

The phenyl ring protons are expected to appear as two doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deshields the ortho protons (relative to the -CF₃ group). Consequently, the doublet corresponding to the protons ortho to the carbonyl group (and meta to the -CF₃ group) will appear downfield compared to the doublet for the protons meta to the carbonyl group (and ortho to the -CF₃ group).

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃ Data predicted based on 3-benzoylthiophene wiley-vch.de and known substituent effects.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Thiophene H2 | ~7.9-8.0 | dd | J ≈ 2.8, 1.2 |

| Thiophene H5 | ~7.6-7.7 | dd | J ≈ 5.0, 2.8 |

| Thiophene H4 | ~7.4-7.5 | dd | J ≈ 5.0, 1.2 |

| Phenyl H (ortho to C=O) | ~7.9-8.0 | d | J ≈ 8.0 |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon is typically the most deshielded signal, appearing significantly downfield. The carbon atoms of the thiophene and phenyl rings will resonate in the aromatic region (typically 120-150 ppm).

In 3-benzoylthiophene, the carbonyl carbon appears around 189.8 ppm. wiley-vch.de The carbons of the thiophene ring and the phenyl ring show distinct signals. For the target molecule, the strongly electron-withdrawing -CF₃ group will have a notable effect. The carbon atom directly attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF) and will be shifted downfield. The trifluoromethyl carbon itself will also be observable, typically as a quartet. The other phenyl carbons will also experience shifts due to the substituent. wiley-vch.de

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ Data predicted based on 3-benzoylthiophene wiley-vch.de and known substituent effects.

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| Carbonyl (C=O) | ~189-190 |

| Thiophene C3 | ~141-142 |

| Thiophene C2 | ~133-134 |

| Thiophene C5 | ~128-129 |

| Thiophene C4 | ~126-127 |

| Phenyl C (ipso to C=O) | ~138-139 |

| Phenyl C (ipso to CF₃) | ~134 (q) |

| Phenyl C (ortho to C=O) | ~129-130 |

| Phenyl C (meta to C=O) | ~125-126 (q) |

While simple ketones like this compound exist predominantly in the keto form, the possibility of keto-enol tautomerism can be investigated using advanced NMR techniques. Variable temperature NMR studies could reveal dynamic processes, although significant populations of the enol tautomer are not expected under normal conditions.

The conformation of the molecule, specifically the dihedral angle between the thiophene and phenyl rings, is a key structural feature. Rotation around the single bond connecting the carbonyl group to the thiophene ring and the single bond connecting it to the phenyl ring can be studied. Techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons on the different rings, which can be used to determine the preferred conformation in solution. For 3-benzoylthiophene, it has been suggested that the planes of the two rings are mutually perpendicular to minimize steric hindrance. vdoc.pub

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The key functional groups in this compound are the carbonyl group (C=O), the C-S bond in the thiophene ring, the aromatic C-H and C=C bonds, and the C-F bonds of the trifluoromethyl group.

The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration, typically appearing in the range of 1650-1670 cm⁻¹ for aryl ketones. The conjugation with both the thiophene and phenyl rings can slightly lower this frequency. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is often weak and can be found in the fingerprint region. The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, typically in the 1100-1350 cm⁻¹ region. ias.ac.inresearchgate.net

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Carbonyl C=O Stretch | 1660-1650 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Variable |

| C-F Stretch (CF₃) | 1350-1100 | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like this compound are expected to show absorptions arising from π → π* and n → π* transitions. mdpi.comscialert.net

The spectrum of benzophenone, a related chromophore, typically shows a strong π → π* transition around 250 nm and a weaker, longer-wavelength n → π* transition above 300 nm. mdpi.com The presence of the thiophene ring in conjugation with the benzoyl system is expected to cause a bathochromic (red) shift of the π → π* band. The electron-withdrawing trifluoromethyl group on the phenyl ring may cause a slight hypsochromic (blue) shift or have a minimal effect on the λ_max of the main absorption bands compared to the unsubstituted 3-benzoylthiophene. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₇F₃OS), the molecular weight is approximately 256.25 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to this mass.

The fragmentation pattern is expected to be dominated by cleavage at the carbonyl group, which is a common pathway for ketones. libretexts.org Key fragment ions would likely correspond to the loss of the trifluoromethylphenyl group or the thienyl group.

Expected major fragment ions:

[M]⁺ : The molecular ion.

[C₇H₄F₃O]⁺ or [C₇H₄F₃]⁺ : Corresponding to the 4-trifluoromethylbenzoyl or 4-trifluoromethylphenyl cation.

[C₅H₃S]⁺ : Corresponding to the 3-thienyl cation.

[C₄H₄S]⁺ : Thiophene radical cation after rearrangement.

Loss of CO to form a biaryl-type radical cation.

The presence of the stable aromatic rings suggests that the molecular ion peak will be relatively abundant. wiley-vch.de

High-Resolution Rotational Spectroscopy for Precise Equilibrium Structures

High-resolution rotational spectroscopy is a powerful technique for determining the precise gas-phase equilibrium structures of molecules by measuring the transition frequencies between rotational energy levels. However, a review of the current scientific literature indicates that no specific studies employing high-resolution rotational spectroscopy on this compound have been published. While this technique has been successfully used to determine the highly precise semi-experimental equilibrium structure of the parent thiophene molecule, similar detailed structural data for its 3-(4-trifluoromethylbenzoyl) derivative is not available.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions. To date, a specific crystal structure for this compound has not been reported in the surveyed literature.

However, the analysis of closely related compounds, such as 3-benzoylthiophene, can offer valuable insights into the likely solid-state conformation. In 3-benzoylthiophene, the molecule adopts a twisted conformation where the planes of the thiophene and benzene rings are not coplanar. Studies on 3-benzoylthiophene have indicated that the two rings are mutually perpendicular. This twisted arrangement is a common feature in many 3-carbonyl substituted thiophenes and arises from the steric hindrance between the hydrogen atoms on the adjacent positions of the two rings. It is therefore highly probable that this compound also adopts a non-planar conformation in the solid state, with a significant dihedral angle between the thiophene ring and the 4-(trifluoromethyl)phenyl ring. The presence of the bulky trifluoromethyl group is unlikely to favor a planar structure.

For illustrative purposes, the crystallographic data for a related thiophene derivative, 3-(benzothiazol-2-yl)thiophene, shows a nearly planar conformation with a small dihedral angle between the thiophene and benzothiazole (B30560) rings of 10.02(18)° and 12.54(19)° for two disordered orientations. nih.gov This highlights that the nature of the substituent directly influences the degree of twisting.

Interactive Table: Crystal Data for a Related Compound 3-(benzothiazol-2-yl)thiophene nih.gov

Below is a sortable table detailing the crystal data and structure refinement for 3-(benzothiazol-2-yl)thiophene.

| Parameter | Value |

| Chemical formula | C₁₁H₇NS₂ |

| Formula weight | 217.30 |

| Temperature | 100 K |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.1368 (4) |

| b (Å) | 13.9799 (9) |

| c (Å) | 11.4609 (7) |

| β (°) | 100.193 (2) |

| Volume (ų) | 967.24 (11) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.492 |

| Absorption coefficient (mm⁻¹) | 0.49 |

| F(000) | 448 |

Note: This data is for the related compound 3-(benzothiazol-2-yl)thiophene and is provided for illustrative purposes regarding the crystallographic analysis of 3-substituted thiophenes.

Spectroelectrochemical Measurements

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of electrochemically generated species. This method is particularly useful for characterizing the electronic structure of molecules in different oxidation states, such as radical cations or anions.

A thorough search of the scientific literature reveals no specific spectroelectrochemical studies conducted on this compound. While spectroelectrochemistry is a powerful tool for detecting and characterizing charge carriers in organic semiconductors like oligo- and polythiophenes, and has been applied to various thiophene derivatives, data for the title compound is not available. Such a study would be valuable in determining its oxidation and reduction potentials, the stability of its charged species, and the nature of its electronic transitions upon redox events, which are crucial parameters for its potential use in electronic materials.

Computational and Theoretical Chemistry Studies

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory forms the foundation for understanding the distribution of electrons within a molecule and, consequently, its chemical and physical properties. For 3-(4-Trifluoromethylbenzoyl)thiophene, density functional theory (DFT) is a commonly employed method to obtain a balance between computational cost and accuracy. These calculations can elucidate the molecule's frontier molecular orbitals, charge distribution, and vibrational modes.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the presence of the electron-withdrawing trifluoromethylbenzoyl group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene (B33073). The trifluoromethyl group, being a strong electron-withdrawing substituent on the benzoyl ring, will further influence the electronic properties. This effect generally leads to a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiophene | -6.1 | -0.9 | 5.2 |

| 3-Benzoylthiophene (B1295597) | -6.5 | -1.8 | 4.7 |

| This compound (Expected) | -6.7 | -2.1 | 4.6 |

Electron Density Distribution and Charge Analysis

The electron density distribution within this compound dictates its electrostatic potential and preferred sites for electrophilic and nucleophilic attack. Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution.

In this compound, the highest electron density is expected to be localized on the thiophene ring, particularly on the sulfur atom and the carbon atoms not bonded to the benzoyl group, making these sites susceptible to electrophilic attack. Conversely, the carbonyl carbon of the benzoyl group will be electron-deficient due to the electronegativity of the oxygen and the electron-withdrawing nature of the adjacent trifluoromethylphenyl group. This makes the carbonyl carbon a prime target for nucleophilic attack. The trifluoromethyl group will also create a region of low electron density on the phenyl ring.

Computational Studies on Molecular Structure and Vibrational Spectra

Quantum chemical calculations can predict the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations often show that the thiophene and phenyl rings are not coplanar, with a certain degree of torsion to minimize steric hindrance.

Furthermore, computational methods can simulate the vibrational spectra (infrared and Raman) of the molecule. psu.edu By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. researchgate.net This theoretical spectrum is invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to observed absorption bands. researchgate.netscirp.org Key vibrational modes for this compound would include the C=O stretching of the ketone, C-S stretching of the thiophene ring, C-F stretching of the trifluoromethyl group, and various C-H and C-C stretching and bending modes of the aromatic rings. mdpi.com

Mechanistic Investigations using Computational Methods

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For the synthesis of this compound, these methods can predict plausible reaction mechanisms and the energetics associated with them.

Prediction of Plausible Reaction Mechanisms

A likely synthetic route for this compound is the Friedel-Crafts acylation of thiophene with 4-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. Computational studies can model this reaction to determine the preferred site of acylation on the thiophene ring. Thiophene is known to undergo electrophilic substitution preferentially at the C2 position due to the greater stabilization of the cationic intermediate. However, acylation at the C3 position can also occur, and computational modeling can help to understand the factors influencing this regioselectivity. The reaction mechanism would involve the formation of an acylium ion from the reaction of 4-trifluoromethylbenzoyl chloride with the Lewis acid, followed by the electrophilic attack of the acylium ion on the thiophene ring to form a sigma complex (Wheland intermediate), and finally, deprotonation to restore aromaticity and yield the final product.

Transition State Theory and Energy Barrier Calculations

Transition state theory provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier.

For the Friedel-Crafts acylation of thiophene, calculations can determine the energy barriers for the attack of the acylium ion at both the C2 and C3 positions of the thiophene ring. A lower energy barrier for one pathway would indicate that it is the kinetically favored route. These calculations can provide a quantitative understanding of the regioselectivity observed in the synthesis of this compound and other substituted thiophenes.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential isomeric forms of a molecule are fundamental to its chemical behavior. Conformational analysis and the study of tautomerism are therefore crucial aspects of the computational investigation of this compound.

Conformational Analysis:

Computational studies on analogous 2-amino-3-benzoylthiophenes have highlighted the importance of conformational restriction in modulating biological activity. nih.gov For this compound, computational methods such as potential energy surface (PES) scans can be employed to determine the most stable conformations. These calculations typically involve systematically rotating the bond between the thiophene ring and the carbonyl group and calculating the energy at each rotational angle. The results of such an analysis would likely reveal two low-energy, planar, or near-planar conformations corresponding to syn and anti-arrangements of the thiophene sulfur atom and the carbonyl oxygen. The trifluoromethyl group on the benzoyl ring is not expected to introduce a significant steric barrier to rotation that would prevent the existence of these conformers.

Tautomerism Studies:

Keto-enol tautomerism is a well-established phenomenon in carbonyl compounds, including aryl ketones. masterorganicchemistry.comlibretexts.org In the case of this compound, an equilibrium can exist between the predominant keto form and its corresponding enol tautomer. The enol form is characterized by a hydroxyl group and a carbon-carbon double bond. masterorganicchemistry.com

The stability of the enol tautomer can be influenced by factors such as conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com For instance, in related thienyl-containing β-diketones, the enol form can be the preferred isomer in the solid state due to resonance stabilization. ajol.info Computational studies, often employing Density Functional Theory (DFT), can predict the relative energies of the keto and enol forms of this compound, thereby estimating the equilibrium constant for the tautomerization process. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring could subtly influence the acidity of the enolic proton and the stability of the enol form.

A hypothetical comparison of the calculated relative energies of the keto and enol tautomers is presented in Table 1.

| Tautomer | Relative Energy (kcal/mol) | Predicted Equilibrium Population (%) |

|---|---|---|

| Keto | 0.00 | >99 |

| Enol | +5.8 | <1 |

Spectroscopic Property Prediction and Validation

Computational chemistry plays a vital role in the prediction and interpretation of various types of spectra, which are essential for the characterization of new compounds.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. stenutz.eu These predictions are typically performed using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. The accuracy of these predictions can be high, especially when appropriate levels of theory and basis sets are used. researchgate.net The predicted chemical shifts for the thiophene and substituted benzene (B151609) ring protons and carbons can be compared with experimental data to confirm the structure of the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule. Computational frequency calculations can predict the vibrational modes of this compound. nii.ac.jp These calculations can help in the assignment of the characteristic absorption bands in the experimental IR spectrum, such as the carbonyl (C=O) stretching frequency, the C-S stretching of the thiophene ring, and the vibrations associated with the trifluoromethyl group. vscht.czresearchgate.net

UV-Vis Spectroscopy:

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common computational method used to predict the electronic absorption spectra of organic molecules. nih.gove3s-conferences.org For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. These predictions can provide insights into the nature of the electronic transitions, such as π-π* transitions within the aromatic rings. researchgate.netresearchgate.net

A summary of hypothetically predicted spectroscopic data is provided in Table 2.

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Thiophene H) | 7.2 - 8.0 ppm |

| ¹³C NMR | Chemical Shift (C=O) | ~185 ppm |

| IR | C=O Stretch | ~1650 cm⁻¹ |

| UV-Vis | λmax | ~280 nm |

Development of Computational Models for Structure-Reactivity Relationships

Computational models are instrumental in establishing quantitative structure-reactivity relationships (QSRRs), which correlate the chemical structure of a molecule with its reactivity. chemrxiv.orgnih.govchemrxiv.org For this compound, such models can be developed to predict its behavior in various chemical reactions.

These models often rely on descriptors derived from the molecule's computed electronic structure, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials. For instance, the metabolism of thiophene-containing drugs can lead to the formation of reactive metabolites, and computational models can be used to predict the likelihood of such bioactivation pathways. bohrium.comwustl.edunih.govresearchgate.net By analyzing the electronic properties of this compound, it might be possible to predict the most likely sites for metabolic attack, such as epoxidation or S-oxidation of the thiophene ring. nih.govacs.org

The development of a QSRR model typically involves:

Generating a set of molecular descriptors for this compound and related compounds.

Correlating these descriptors with experimentally determined reactivity data.

Validating the model to ensure its predictive power.

Such models can guide the design of new thiophene derivatives with desired reactivity profiles.

Density Functional Theory (DFT) Calculations in Thiophene Chemistry

Density Functional Theory (DFT) has become a standard and versatile computational tool in the study of thiophene chemistry. scholaris.ca DFT calculations can provide a wealth of information about the electronic structure, geometry, and properties of this compound. nih.govresearchgate.net

Geometry Optimization:

A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy structure. researchgate.net This provides accurate bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis:

DFT calculations can determine the distribution of electrons in the molecule and the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). e3s-conferences.org The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO can indicate the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Hypothetical DFT-calculated electronic properties for this compound are presented in Table 3.

| DFT-Calculated Property | Hypothetical Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

Synthetic Utility and Advanced Materials Chemistry

Role as a Versatile Synthetic Building Block in Heterocyclic Synthesis

While specific examples detailing the use of 3-(4-Trifluoromethylbenzoyl)thiophene as a direct precursor in the synthesis of a wide array of complex heterocyclic systems are not extensively documented in publicly available literature, the inherent reactivity of its constituent functional groups suggests its potential as a valuable synthetic intermediate. The thiophene (B33073) moiety itself is a cornerstone in the construction of various fused heterocyclic systems. rroij.com The presence of the ketone carbonyl group and the trifluoromethyl-substituted phenyl ring introduces additional reaction sites, opening avenues for diverse cyclization and functionalization reactions.

The carbonyl group can readily participate in condensation reactions with a variety of nucleophiles, such as hydrazines, hydroxylamines, and active methylene (B1212753) compounds, to form nitrogen- and oxygen-containing heterocycles. For instance, reaction with hydrazine (B178648) derivatives could lead to the formation of pyrazole (B372694) or pyridazine (B1198779) rings fused to or substituted with the thiophene core. Similarly, reactions with compounds containing active methylene groups could be employed in Gewald-type reactions to construct substituted aminothiophenes, which are themselves versatile intermediates. rroij.com

Furthermore, the trifluoromethyl group imparts unique electronic properties to the benzoyl moiety, influencing the reactivity of the entire molecule. This electron-withdrawing group can enhance the electrophilicity of the carbonyl carbon, potentially facilitating reactions that might be sluggish with unsubstituted benzoylthiophenes. The thiophene ring itself can be subject to various substitution reactions, allowing for the introduction of additional functional groups prior to or following cyclization, further expanding its synthetic utility. The strategic combination of these reactive sites makes this compound a promising, albeit currently under-explored, building block for the synthesis of novel and potentially bioactive heterocyclic compounds.

Catalytic Applications and Reaction Development

The direct application of this compound as a catalyst is not well-documented. However, its structure lends itself to being a precursor for the synthesis of ligands for transition metal catalysis. The thiophene ring can be functionalized with coordinating groups, such as phosphines or amines, which can then bind to metal centers. The electronic properties of the trifluoromethylbenzoyl group would likely influence the electron density at the metal center, thereby tuning the catalytic activity and selectivity of the resulting complex.

In the broader context of reaction development, thiophene derivatives are frequently employed as substrates in cross-coupling reactions, such as Suzuki and Stille couplings, to construct more complex conjugated molecules. The trifluoromethylbenzoyl group can influence the reactivity of the thiophene ring in such reactions. For instance, the electron-withdrawing nature of this substituent could affect the oxidative addition and reductive elimination steps in a catalytic cycle.

While specific research on the catalytic applications of this particular compound is sparse, the general reactivity of thiophenes in catalytic processes provides a framework for its potential utility. Further research could explore its role in asymmetric catalysis or as a precursor to novel organocatalysts.

Contribution to π-Conjugated Systems and Organic Electronics

Thiophene-based molecules are fundamental components of π-conjugated systems due to the ability of the sulfur atom's lone pairs to participate in delocalization, leading to interesting electronic and optical properties. The incorporation of a 4-trifluoromethylbenzoyl group at the 3-position of the thiophene ring can significantly modulate these properties. The strong electron-withdrawing nature of the trifluoromethyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials. This tuning of frontier orbital energies is a critical aspect in the design of materials for organic electronic devices.